molecular formula C15H15ClN2O2S B2832824 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine CAS No. 1384740-56-0

4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine

Cat. No.: B2832824
CAS No.: 1384740-56-0
M. Wt: 322.81
InChI Key: DDWOMBYURKMDIJ-UHFFFAOYSA-N
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Description

4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a complex organic compound that features a thiomorpholine ring substituted with a 2-chloropyridine-4-carbonyl group and a 5-methylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the 2-Chloropyridine-4-carbonyl Group: This step often involves the acylation of the thiomorpholine ring using 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 5-Methylfuran-2-yl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable furan derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be catalyzed by transition metals.

Major Products

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: Products may include alcohols or hydrocarbons.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new amines, thiols, or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound may be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)piperidine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

The uniqueness of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine lies in its specific combination of functional groups and ring structures, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of the thiomorpholine ring, in particular, may influence its binding interactions and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-10-2-3-13(20-10)12-9-21-7-6-18(12)15(19)11-4-5-17-14(16)8-11/h2-5,8,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOMBYURKMDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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